molecular formula C7H11N5OS B14915690 2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)propanamide

2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)propanamide

Katalognummer: B14915690
Molekulargewicht: 213.26 g/mol
InChI-Schlüssel: XVGYHDAIGKFXOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)propanamide is a chemical compound with the molecular formula C7H11N5OS It is known for its unique structure, which includes a cyclopropyl group and a tetrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)propanamide typically involves the reaction of a cyclopropyl-substituted tetrazole with a suitable thiol reagent. One common method involves the deprotonation of a protected 1H-tetrazole using a mixed zinc-magnesium base, followed by a cross-coupling reaction with a thiol . This method is known for its high yield and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities to meet specific requirements. Companies like ChemScene offer bulk manufacturing, sourcing, and procurement services for this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted tetrazole derivatives. These products have diverse applications in different fields of research and industry.

Wissenschaftliche Forschungsanwendungen

2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)propanamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)propanamide involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, receptor agonist, or antagonist, modulating various signaling pathways. The tetrazole ring plays a crucial role in its biological activity, allowing it to bind to specific enzymes or receptors and exert its effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-((1-Cyclopropyl-1h-tetrazol-5-yl)thio)propanamide is unique due to its combination of a cyclopropyl group and a tetrazole ring, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C7H11N5OS

Molekulargewicht

213.26 g/mol

IUPAC-Name

2-(1-cyclopropyltetrazol-5-yl)sulfanylpropanamide

InChI

InChI=1S/C7H11N5OS/c1-4(6(8)13)14-7-9-10-11-12(7)5-2-3-5/h4-5H,2-3H2,1H3,(H2,8,13)

InChI-Schlüssel

XVGYHDAIGKFXOL-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)N)SC1=NN=NN1C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.